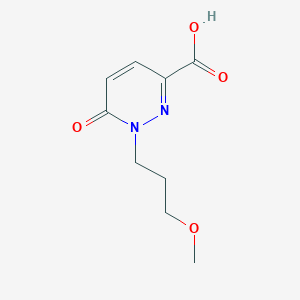

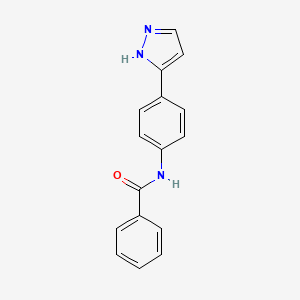

(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Fluorescent Probes and Metal Ion Detection

- The fluorophore 2-((E)-2-phenyl)ethenyl-8-(N-4-methylbenzene-sulfonyl)aminoquinol-6-yloxyacetic acid (H23) has been developed for specific Zn2+ detection. Its complexes with Zn2+ are fluorescent, aiding in the study of zinc in biological systems (Coleman, May, & Lincoln, 2010).

Endothelin Receptor Antagonism

- Certain biphenylsulfonamides have shown promise as selective endothelin-A (ETA) receptor antagonists. This includes modifications on the pendant phenyl ring leading to compounds with enhanced binding and functional activity, useful in cardiovascular research (Murugesan et al., 1998).

Anticancer Agent Development

- A series of (E)-N-aryl-2-arylethenesulfonamides have shown potent anticancer activity, with some compounds demonstrating dramatic reduction in tumor size in nude mice xenograft assays. These compounds disrupt microtubule formation and arrest cells in the mitotic phase (Reddy et al., 2013).

Carbonic Anhydrase Inhibition

- Synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides have exhibited inhibitory effects on human carbonic anhydrase isoenzymes, which are relevant in ophthalmological and diuretic therapies (Gul et al., 2016).

Cyclooxygenase-2 Inhibition

- 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain pathways, showing potential for the development of anti-inflammatory drugs (Hashimoto et al., 2002).

Kynurenine 3-Hydroxylase Inhibition

- The synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides resulted in high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurological disorders (Röver et al., 1997).

Investigation of Deuterium Migration in Hydroxylation

- Studies on the hydroxylation of deuterated aromatic substrates, including N-methyl-N-(phenyl-4-2H)-benzenesulfonamide, provided insights into the mechanisms of enzyme-catalyzed reactions in liver microsomes (Daly, Jerina, & Witkop, 1968).

Blood Concentration Analysis of Fluorochemicals

- Research into the human blood concentration of various fluorochemicals, such as perfluorooctanesulfonamide, provides important data on environmental exposure and its potential health implications (Olsen et al., 2005).

Development of Anticancer Drug Candidates

- Certain benzensulfonamides have been synthesized and evaluated for their cytotoxic and carbonic anhydrase inhibitory effects, indicating potential as anticancer drug candidates (Gul et al., 2018).

Study of Intramolecular Substitution in Organic Synthesis

- Research on the treatment of N-substituted p-toluenesulfonamides with bases has led to the formation of fluorinated isoquinolines and quinolines, contributing to advancements in synthetic organic chemistry (Ichikawa et al., 2006).

properties

IUPAC Name |

(E)-N-(2-fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3S/c1-11-5-7-12(8-6-11)9-10-21(19,20)17-15-13(16)3-2-4-14(15)18/h2-10,17-18H,1H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDJPHIVAKJSAN-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC=C2F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC=C2F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-Fluoro-6-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2386009.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2386010.png)

![3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2386012.png)

![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2386013.png)

![1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2386020.png)

![N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2386021.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386022.png)